molecular formula C18H12ClNO B131837 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde CAS No. 120578-03-2

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Cat. No. B131837
M. Wt: 293.7 g/mol
InChI Key: JTRDWIOIDMLMNN-XBXARRHUSA-N
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Patent
US04883878

Procedure details

To 15 liters of xylene preheated to 100° were added sequentially 7-chloroquinaldine (3 kg, 16.9 moles; see C. M. Leir, J. Org. Chem., 42, 911-913 (1977)), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 5.07 kg, 49.7 moles). The mixture was heated at reflux for about 8 to 9 hours and then cooled to room temperature. Hexane (16 liters) was added and the resultant precipitate was collected by filtration. Recrystallization from ethyl acetate yielded pure title compound (67%).
Quantity
15 L
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
3.4 kg
Type
reactant
Reaction Step Two
Quantity
4.69 L
Type
reactant
Reaction Step Two
Quantity
16 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(C)=CC=CC=1.[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH3:20])=[N:17]2)=[CH:12][CH:11]=1.[CH:21](=O)[C:22]1[CH:29]=[CH:28][CH:27]=[C:24]([CH:25]=[O:26])[CH:23]=1.C(OC(=O)C)(=O)C>CCCCCC>[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH:20]=[CH:21][C:22]3[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=3)[CH:25]=[O:26])=[N:17]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
15 L
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
3 kg
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C
Name
Quantity
3.4 kg
Type
reactant
Smiles
C(C1=CC(C=O)=CC=C1)=O
Name
Quantity
4.69 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
16 L
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 100°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 8 to 9 hours
Duration
8.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate yielded pure title compound (67%)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04883878

Procedure details

To 15 liters of xylene preheated to 100° were added sequentially 7-chloroquinaldine (3 kg, 16.9 moles; see C. M. Leir, J. Org. Chem., 42, 911-913 (1977)), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 5.07 kg, 49.7 moles). The mixture was heated at reflux for about 8 to 9 hours and then cooled to room temperature. Hexane (16 liters) was added and the resultant precipitate was collected by filtration. Recrystallization from ethyl acetate yielded pure title compound (67%).
Quantity
15 L
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
3.4 kg
Type
reactant
Reaction Step Two
Quantity
4.69 L
Type
reactant
Reaction Step Two
Quantity
16 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(C)=CC=CC=1.[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH3:20])=[N:17]2)=[CH:12][CH:11]=1.[CH:21](=O)[C:22]1[CH:29]=[CH:28][CH:27]=[C:24]([CH:25]=[O:26])[CH:23]=1.C(OC(=O)C)(=O)C>CCCCCC>[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH:20]=[CH:21][C:22]3[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=3)[CH:25]=[O:26])=[N:17]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
15 L
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
3 kg
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C
Name
Quantity
3.4 kg
Type
reactant
Smiles
C(C1=CC(C=O)=CC=C1)=O
Name
Quantity
4.69 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
16 L
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 100°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 8 to 9 hours
Duration
8.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate yielded pure title compound (67%)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04883878

Procedure details

To 15 liters of xylene preheated to 100° were added sequentially 7-chloroquinaldine (3 kg, 16.9 moles; see C. M. Leir, J. Org. Chem., 42, 911-913 (1977)), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 5.07 kg, 49.7 moles). The mixture was heated at reflux for about 8 to 9 hours and then cooled to room temperature. Hexane (16 liters) was added and the resultant precipitate was collected by filtration. Recrystallization from ethyl acetate yielded pure title compound (67%).
Quantity
15 L
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
3.4 kg
Type
reactant
Reaction Step Two
Quantity
4.69 L
Type
reactant
Reaction Step Two
Quantity
16 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C(C)=CC=CC=1.[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH3:20])=[N:17]2)=[CH:12][CH:11]=1.[CH:21](=O)[C:22]1[CH:29]=[CH:28][CH:27]=[C:24]([CH:25]=[O:26])[CH:23]=1.C(OC(=O)C)(=O)C>CCCCCC>[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH:20]=[CH:21][C:22]3[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=3)[CH:25]=[O:26])=[N:17]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
15 L
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
3 kg
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C
Name
Quantity
3.4 kg
Type
reactant
Smiles
C(C1=CC(C=O)=CC=C1)=O
Name
Quantity
4.69 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
16 L
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 100°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 8 to 9 hours
Duration
8.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate yielded pure title compound (67%)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.